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Compound of Interest

Compound Name: 3-Aminopyrrolidine dihydrochloride

Cat. No.: B025274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Aminopyrrolidine dihydrochloride is a versatile heterocyclic building block of significant

interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common

motif in a wide array of biologically active compounds. This technical guide provides a

comprehensive overview of the spectroscopic and physicochemical properties of 3-
aminopyrrolidine dihydrochloride, offering a valuable resource for its application in research

and synthesis.

Physicochemical Properties
The fundamental physicochemical properties of 3-aminopyrrolidine dihydrochloride are

summarized in the table below, providing a quick reference for experimental planning.
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Property Value Reference

Molecular Formula C₄H₁₂Cl₂N₂ [1][2]

Molecular Weight 159.05 g/mol [1]

Appearance
White to pale cream or pale

brown powder
[3]

Melting Point >300 °C (decomposes)

Solubility Soluble in water.

CAS Number 103831-11-4 [1]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment

of 3-aminopyrrolidine dihydrochloride. The following sections present a summary of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Due to the presence of two hydrochloride salts, the amine protons are expected to

be broad and may exchange with deuterium in deuterated solvents. The use of a deuterated

solvent such as D₂O or DMSO-d₆ is common for amine salts.[4]

¹H NMR Data (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.8 - 4.2 m 1H CH-NH₂

~3.2 - 3.7 m 4H CH₂-N

~2.0 - 2.5 m 2H CH₂
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Note: Actual chemical shifts and multiplicities can be found by accessing the spectrum

available at ChemicalBook.[5]

¹³C NMR Data (Predicted)

Chemical Shift (ppm) Assignment

~45 - 55 CH-NH₂

~40 - 50 CH₂-N

~30 - 40 CH₂

Note: The ¹³C NMR spectrum is available for viewing at ChemicalBook.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

For 3-aminopyrrolidine dihydrochloride, the spectrum is characterized by absorptions

corresponding to N-H and C-H bonds, as well as the effects of the hydrochloride salt. The

presence of the ammonium salt (R-NH₃⁺) will result in characteristic broad absorptions.[7]

Characteristic IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium N-H stretch (primary amine)

3000 - 2850 Medium C-H stretch (aliphatic)

2800 - 2400 Broad, Strong N-H stretch (ammonium salt)

1650 - 1580 Medium N-H bend (primary amine)

1250 - 1020 Medium C-N stretch (aliphatic amine)

Note: The IR spectrum for 3-Aminopyrrolidine dihydrochloride can be viewed at

ChemicalBook.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_103831-11-4_HNMR.htm
https://hmdb.ca/spectra/nmr_one_d/1279
https://www.benchchem.com/product/b025274?utm_src=pdf-body
https://cdnsciencepub.com/doi/pdf/10.1139/v56-231
https://www.benchchem.com/product/b025274?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_116183-81-4_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For cyclic amines, the molecular ion peak is typically observed. Fragmentation

often occurs via α-cleavage, leading to the loss of substituents adjacent to the nitrogen atom.[9]

[10]

Mass Spectrometry Data

m/z Interpretation

86 [M-2HCl]⁺˙ (Molecular ion of the free base)

57 Fragmentation ion

43 Fragmentation ion

Note: The mass spectrum is available for viewing at ChemicalBook.[11]

Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below. These are

generalized procedures and may require optimization based on the specific instrumentation

used.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 3-aminopyrrolidine
dihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

Instrument Setup:

Spectrometer: 300-500 MHz NMR spectrometer.

Nuclei: ¹H and ¹³C.

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

Data Acquisition:
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Acquire ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Acquire ¹³C NMR spectrum, which may require a longer acquisition time due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
Sample Preparation:

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr)

and press into a thin, transparent pellet.

Nujol Mull Method: Grind a small amount of the sample with a drop of Nujol (mineral oil) to

form a paste, and then place it between two salt plates (e.g., NaCl or KBr).

Instrument Setup:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000-400 cm⁻¹.

Data Acquisition: Record the spectrum, ensuring a clean background is taken prior to sample

analysis.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or water).

Instrument Setup:
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Mass Spectrometer: Electrospray ionization (ESI) or other suitable ionization technique

coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

Mode: Positive ion mode is typically used for amines.

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass

spectrum over a relevant m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.

NMR Spectroscopy Workflow

IR Spectroscopy Workflow

Mass Spectrometry Workflow

Sample Preparation
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Data Processing
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(KBr Pellet or Nujol Mull)

Data Acquisition
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Spectral Analysis
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Caption: General experimental workflows for NMR, IR, and Mass Spectrometry analysis.

Conclusion
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This technical guide provides a consolidated resource for the spectroscopic and

physicochemical properties of 3-aminopyrrolidine dihydrochloride. The presented data and

experimental protocols are intended to support researchers and scientists in the effective

utilization of this important chemical building block in their synthetic and drug discovery

endeavors. For definitive spectral data, users are encouraged to consult the referenced

spectral databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride | C4H12Cl2N2 | CID 13500644 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. (R)-(-)-3-Aminopyrrolidine dihydrochloride, 97%, Thermo Scientific Chemicals 250 mg
[thermofisher.com]

4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

5. 3-Aminopyrrolidine dihydrochloride(103831-11-4) 1H NMR spectrum [chemicalbook.com]

6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental)
(HMDB0000883) [hmdb.ca]

7. cdnsciencepub.com [cdnsciencepub.com]

8. (3R)-(-)-3-Aminopyrrolidine dihydrochloride(116183-81-4) IR Spectrum
[m.chemicalbook.com]

9. GCMS Section 6.15 [people.whitman.edu]

10. chemistry.miamioh.edu [chemistry.miamioh.edu]

11. 3-Aminopyrrolidine dihydrochloride(103831-11-4) MS [m.chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic and Physicochemical Analysis of 3-
Aminopyrrolidine Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b025274?utm_src=pdf-body
https://www.benchchem.com/product/b025274?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminopyrrolidine-dihydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminopyrrolidine-dihydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/13500644
https://pubchem.ncbi.nlm.nih.gov/compound/13500644
https://www.thermofisher.com/order/catalog/product/L11173.MD
https://www.thermofisher.com/order/catalog/product/L11173.MD
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://www.chemicalbook.com/SpectrumEN_103831-11-4_HNMR.htm
https://hmdb.ca/spectra/nmr_one_d/1279
https://hmdb.ca/spectra/nmr_one_d/1279
https://cdnsciencepub.com/doi/pdf/10.1139/v56-231
https://m.chemicalbook.com/SpectrumEN_116183-81-4_IR1.htm
https://m.chemicalbook.com/SpectrumEN_116183-81-4_IR1.htm
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_15.html
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://m.chemicalbook.com/SpectrumEN_103831-11-4_MS.htm
https://www.benchchem.com/product/b025274#spectroscopic-data-nmr-ir-ms-of-3-aminopyrrolidine-dihydrochloride
https://www.benchchem.com/product/b025274#spectroscopic-data-nmr-ir-ms-of-3-aminopyrrolidine-dihydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b025274#spectroscopic-data-nmr-ir-ms-
of-3-aminopyrrolidine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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